molecular formula C21H20F4N4O2 B2850039 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396636-92-2

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2850039
CAS RN: 1396636-92-2
M. Wt: 436.411
InChI Key: KTFRRLAHBLVPRG-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20F4N4O2 and its molecular weight is 436.411. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of NF-κB and AP-1 Gene Expression

Research into the structural activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors, highlights the critical nature of the carboxamide group and the importance of specific substitutions on the pyrimidine ring for activity. This work aims to improve oral bioavailability and provides insight into potential therapeutic applications by inhibiting key pathways involved in inflammation and cancer (Palanki et al., 2000).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives exhibited promising anticancer and anti-5-lipoxygenase activities, demonstrating the potential of pyrimidine derivatives in treating cancer and inflammatory diseases. These findings support the exploration of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Selective Met Kinase Inhibitors

The development of selective Met kinase inhibitors based on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides highlights the significance of pyrimidine derivatives in targeting the Met kinase superfamily. This research opens new avenues for cancer treatment by targeting specific molecular pathways (Schroeder et al., 2009).

Non-linear Optical (NLO) and Molecular Docking Studies

The synthesis and characterization of pyridine and bipyridine carboxamide derivatives, followed by computational chemistry methods, including NLO properties and molecular docking analyses, illustrate the potential of such compounds in material science and biological applications. This work emphasizes the multifaceted applications of pyrimidine derivatives beyond their traditional therapeutic roles (Jayarajan et al., 2019).

Histone Deacetylase Inhibitor

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase (HDAC) inhibitor showcase the potential of pyrimidine derivatives in modulating epigenetic factors. This compound's ability to block cancer cell proliferation and induce apoptosis positions it as a promising anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N4O2/c22-14-3-5-15(6-4-14)29-11-13(9-19(29)30)20(31)26-8-7-18-27-16(12-1-2-12)10-17(28-18)21(23,24)25/h3-6,10,12-13H,1-2,7-9,11H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFRRLAHBLVPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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